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Introduction

Levamlodipine, the pharmacologically active (S)-enantiomer of amlodipine, is a third-generation

dihydropyridine calcium channel blocker.[1][2][3] It is widely prescribed for the management of

hypertension and angina.[3][4] Levamlodipine exerts its therapeutic effect by inhibiting the

transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading

to vasodilation and a subsequent reduction in blood pressure.[2][4][5] The (S)-enantiomer

possesses approximately 1000 times greater activity than the (R)-enantiomer.[6] This technical

guide provides an in-depth overview of the synthesis and characterization of levamlodipine
besylate, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Levamlodipine Besylate
The most common industrial synthesis strategy for levamlodipine besylate involves the chiral

resolution of racemic (R,S)-amlodipine, followed by the formation of the besylate salt with

benzenesulfonic acid.[7][8] This approach avoids the complexities of asymmetric synthesis

while providing a high-purity final product.

Synthesis Workflow
The synthesis process can be visualized as a two-stage procedure: chiral resolution of the

racemic free base and subsequent salt formation.
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Caption: Synthesis workflow for Levamlodipine Besylate.
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Experimental Protocol: Chiral Resolution and Salt
Formation
The following protocol is a representative example derived from patent literature.[7][8]

Resolution:

Dissolve (R,S)-amlodipine (e.g., 20.44 g, 0.05 mol) in methanol (150 mL) at room

temperature with stirring.

Add a chiral resolving agent, such as (S)-(-)-2-(benzylamino)-1-phenyl-1-propanol ((S)-

BNPPA) (e.g., 11.32 g, 32.5 mmol).

Warm the mixture to 30-35°C until all materials are completely dissolved.

Cool the reaction solution to 0-5°C and allow it to crystallize for approximately 7-8 hours.

Collect the precipitated diastereomeric salt by suction filtration and wash the filter cake

with cold methanol (e.g., 2 x 50 mL).

Salt Formation:

Add the obtained filter cake to a methanol-water solution (e.g., Vwater:Valcohol = 8:1, 200

mL).

At a temperature of 30-35°C, add a solution of benzenesulfonic acid (e.g., 4.11 g, 26.0

mmol) in purified water (20 mL).

Control the temperature at 20-25°C and allow the salt to crystallize for 6-10 hours.

Collect the product by suction filtration, and wash the filter cake with purified water (e.g., 2

x 50 mL).

Dry the final product, levamlodipine besylate, under reduced pressure.

Summary of Synthesis Data
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Different resolving agents and solvent systems have been reported, leading to variations in

yield and purity.

Starting
Material

Resolvin
g Agent

Solvent
System

Molar
Yield (%)

Purity
(HPLC)
(%)

Optical
Purity
(HPLC)
(%)

Referenc
e

(R,S)-

Amlodipine
(S)-BNPPA Methanol 42.1 - 45.9

99.72 -

99.85

99.97 -

99.98
[7][8]

(R,S)-

Amlodipine

L-Tartaric

Acid
DMF/Water 42.24 99.44 99.49 [9]

Levoamlodi

pine Base

Benzenesu

lfonic Acid

Ethanol/W

ater
80.8 - - [10]

Characterization of Levamlodipine Besylate
Comprehensive characterization is essential to confirm the identity, purity, and quality of the

synthesized levamlodipine besylate. This involves a combination of chromatographic,

spectroscopic, and crystallographic techniques.

Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the

purity, potency, and chiral identity of levamlodipine besylate.[8][11]

The general workflow for HPLC analysis involves sample preparation, chromatographic

separation, and data analysis.
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Caption: General workflow for HPLC analysis.
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The following is a representative HPLC method for determining related substances.[11]

Chromatographic System: High-Performance Liquid Chromatograph.

Column: Welch Ultimate C18, 4.6 x 250 mm, 5 µm.

Mobile Phase A: 2.3 g/L Ammonium Acetate solution.

Mobile Phase B: Methanol.

Gradient Program:

0-5 min: Linearly change from 55:45 (A:B) to 40:60 (A:B).

5-25 min: Hold at 40:60 (A:B).

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Detection Wavelength: 238 nm.

Injection Volume: 20 µL.

Sample Preparation: Prepare a solution containing approximately 0.25 mg/mL of the sample

in the mobile phase.[11]

Various HPLC methods have been published for the analysis of amlodipine and levamlodipine
besylate.
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Parameter Method 1[11] Method 2[12] Method 3 (USP)[13]

Column
Welch Ultimate C18

(4.6x250mm, 5µm)

C18 (3.9x150mm,

5µm)

C18 (e.g.,

3.9x300mm)

Mobile Phase
A: 2.3g/L Ammonium

Acetate; B: Methanol

Acetonitrile:Methanol:

pH 3.0 Buffer

(15:35:50)

Triethylamine (pH

3):Methanol:Acetonitril

e (50:35:15)

Elution Mode Gradient Isocratic Isocratic

Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min

Detection 238 nm 237 nm 237 nm

Column Temp. 30°C Ambient Ambient

Spectroscopic Characterization
FT-IR spectroscopy is used to identify the functional groups present in the molecule, confirming

its chemical structure. The spectrum is typically recorded using a KBr pellet.

Wavenumber (cm⁻¹) Assignment Reference

~3310 N-H stretching [14]

~3000 O-H stretching [14]

1676
Carbonyl (C=O) group

stretching
[15][16]

¹H NMR spectroscopy is a powerful tool for elucidating the molecular structure. While a specific

spectrum for pure levamlodipine besylate is not readily available, the spectrum of amlodipine

besylate is well-characterized and serves as a reference.[5][17] The chiral center at the

dihydropyridine ring is a key feature.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive method

used for the quantitative determination of levamlodipine in biological matrices, such as plasma,

during pharmacokinetic studies.[18] The molecular weight of levamlodipine besylate is 567.05

g/mol (C₂₀H₂₅ClN₂O₅ · C₆H₆O₃S).[19]
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Crystallographic Characterization
The solid-state properties of levamlodipine besylate are crucial for formulation development.

X-ray crystallography provides definitive information about the crystal structure.

A specific crystalline form of levamlodipine besylate has been characterized as a hydrate.[20]

Parameter Value

Molecular Formula (C₂₀H₂₅ClN₂O₅)(C₆H₆O₃S)(H₂O)₁.₅

Molecular Weight 594.07

Crystal System Monoclinic

Space Group P2₁

Unit Cell Dimensions a = 18.04 Å, b = 8.52 Å, c = 18.91 Å, β = 95.82°

Volume (V) 2880.1 Å³

Flack Parameter 0.08 (6)

XRPD is used for routine identification of the crystalline form of the drug substance.

2θ Angle (°)

6.70

10.12

12.40

13.36

13.68

17.04

22.46

24.16

Data from a specific crystalline form described in patent CN105111137B.[20]
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Pharmacological Profile
Mechanism of Action
Levamlodipine is a voltage-dependent L-type calcium channel blocker. By inhibiting the influx of

extracellular calcium ions across the membranes of vascular smooth muscle cells, it causes

vasodilation, which reduces peripheral vascular resistance and lowers blood pressure.[2][4]

Levamlodipine
Besylate
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Smooth Muscle
Contraction (Inhibited)

Vasodilation

Blood Pressure
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Caption: Mechanism of action of Levamlodipine.
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Pharmacokinetic Properties
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism,

and excretion of the drug. The data below is from bioequivalence studies in healthy subjects

following a single 5 mg oral dose.[18]

Parameter Condition Value (Mean ± SD)

Cₘₐₓ (ng/mL) Fasted 2.70 ± 0.49

Tₘₐₓ (h) Fasted 6-12

AUC₀₋ₜ (ng·h/mL) Fasted 141.32 ± 36.24

AUC₀₋∞ (ng·h/mL) Fasted 157.14 ± 45.65

Biological Half-Life (h) - 30-50

Bioavailability (%) - 64-90

Cₘₐₓ: Maximum plasma

concentration; Tₘₐₓ: Time to

reach Cₘₐₓ; AUC: Area under

the curve.[2][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Levamlodipine | C20H25ClN2O5 | CID 9822750 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. go.drugbank.com [go.drugbank.com]

3. Levamlodipine - Wikipedia [en.wikipedia.org]

4. What is the mechanism of Levamlodipine Besylate? [synapse.patsnap.com]

5. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7678077/
https://go.drugbank.com/drugs/DB09237
https://pmc.ncbi.nlm.nih.gov/articles/PMC7678077/
https://www.benchchem.com/product/b192988?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Levamlodipine
https://go.drugbank.com/drugs/DB09237
https://en.wikipedia.org/wiki/Levamlodipine
https://synapse.patsnap.com/article/what-is-the-mechanism-of-levamlodipine-besylate
https://www.researchgate.net/publication/229409496_Spectroscopic_and_theoretical_study_of_amlodipine_besylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. CN113087656A - Amorphous levamlodipine besylate - Google Patents
[patents.google.com]

7. Preparation method of levamlodipine besylate - Eureka | Patsnap [eureka.patsnap.com]

8. CN111377851A - Preparation method of levamlodipine besylate - Google Patents
[patents.google.com]

9. Levamlodipine Besylate synthesis - chemicalbook [chemicalbook.com]

10. CN100591670C - Production method of levamlodipine besylate - Google Patents
[patents.google.com]

11. CN105301164A - Detection method of levamlodipine besylate tablet related substances -
Google Patents [patents.google.com]

12. jddtonline.info [jddtonline.info]

13. assets.fishersci.com [assets.fishersci.com]

14. researchgate.net [researchgate.net]

15. rjpbcs.com [rjpbcs.com]

16. impactfactor.org [impactfactor.org]

17. go.drugbank.com [go.drugbank.com]

18. Bioequivalence of levamlodipine besylate tablets in healthy Chinese subjects: a single-
dose and two-period crossover randomized study - PMC [pmc.ncbi.nlm.nih.gov]

19. GSRS [precision.fda.gov]

20. CN105111137B - Levamlodipine besylate crystal, its preparation method and application
- Google Patents [patents.google.com]

To cite this document: BenchChem. [Levamlodipine Besylate: A Comprehensive Technical
Guide on Synthesis and Characterization]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b192988#levamlodipine-besylate-synthesis-and-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://patents.google.com/patent/CN113087656A/en
https://patents.google.com/patent/CN113087656A/en
https://eureka.patsnap.com/patent-CN111377851A
https://patents.google.com/patent/CN111377851A/en
https://patents.google.com/patent/CN111377851A/en
https://www.chemicalbook.com/synthesis/s-amlodipine.htm
https://patents.google.com/patent/CN100591670C/en
https://patents.google.com/patent/CN100591670C/en
https://patents.google.com/patent/CN105301164A/en
https://patents.google.com/patent/CN105301164A/en
https://jddtonline.info/index.php/jddt/article/view/3459
https://assets.fishersci.com/TFS-Assets/CMD/Application-Notes/AN-1087-HPLC-Amlodipine-Counterion-Besylate-AN70933-EN.pdf
https://www.researchgate.net/figure/Major-IR-peaks-of-amlodipine-besylate_tbl3_338520098
https://www.rjpbcs.com/pdf/2014_5(3)/[179].pdf
http://impactfactor.org/PDF/IJDDT/15/IJDDT,Vol15,Issue3,Article26.pdf
https://go.drugbank.com/spectra/nmr_one_d/2020
https://pmc.ncbi.nlm.nih.gov/articles/PMC7678077/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7678077/
https://precision.fda.gov/ginas/app/ui/substances/ea6ab43b-943f-43ac-a075-40dd3993f0e0
https://patents.google.com/patent/CN105111137B/en
https://patents.google.com/patent/CN105111137B/en
https://www.benchchem.com/product/b192988#levamlodipine-besylate-synthesis-and-characterization
https://www.benchchem.com/product/b192988#levamlodipine-besylate-synthesis-and-characterization
https://www.benchchem.com/product/b192988#levamlodipine-besylate-synthesis-and-characterization
https://www.benchchem.com/product/b192988#levamlodipine-besylate-synthesis-and-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b192988?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

